![molecular formula C6H9ClO3 B1372943 Methyl 5-chloro-2-oxopentanoate CAS No. 1803596-87-3](/img/structure/B1372943.png)
Methyl 5-chloro-2-oxopentanoate
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Overview
Description
“Methyl 5-chloro-2-oxopentanoate” is an organic compound that is commonly used as a reagent and intermediate in organic synthesis . It can be used to synthesize other organic compounds, such as drugs, pesticides, spices, dyes, and preservatives . It is also used as an insect attractant and long-term insecticide due to its volatile and pungent odor .
Synthesis Analysis
The synthesis of “Methyl 5-chloro-2-oxopentanoate” has been achieved through novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential due to the swift (30 min), solvent-free reaction, and catalytic amounts of base (<6.5 mol%) .Molecular Structure Analysis
“Methyl 5-chloro-2-oxopentanoate” has a molecular formula of C6H9ClO3 . It contains a total of 18 bonds; 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Chemical Reactions Analysis
“Methyl 5-chloro-2-oxopentanoate” has been used in various chemical reactions. For instance, it has been used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .Physical And Chemical Properties Analysis
“Methyl 5-chloro-2-oxopentanoate” has a molecular weight of 164.587 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 224.0±0.0 °C at 760 mmHg .Scientific Research Applications
Green Solvent Development
Methyl 5-chloro-2-oxopentanoate: has been identified as a potential non-toxic replacement for common polar aprotic solvents. Its application as a green solvent, particularly in the form of Rhodiasolv PolarClean , is significant due to its lower toxicity and reduced environmental impact .
Synthesis Efficiency
The compound has been synthesized through novel single-step reactions via base-catalysed Michael additions, which are more sustainable and efficient compared to multi-step synthesis routes. This advancement aligns with green chemistry principles and offers a more eco-friendly approach to solvent production .
Organic Synthesis
In organic synthesis, Methyl 5-chloro-2-oxopentanoate serves as an important intermediate. It facilitates various reactions, including O- and N-arylation in S_NAr reactions, with the potential for solvent recovery. This application underscores its versatility and efficiency in organic chemistry processes .
Membrane Science
The solvent properties of Methyl 5-chloro-2-oxopentanoate have opened up opportunities in membrane science. It provides an alternative to conventional toxic polar aprotic solvents, which are often used in large quantities in this field .
Pharmaceutical Intermediates
As an intermediate, Methyl 5-chloro-2-oxopentanoate is used in the synthesis of various pharmaceutical compounds. Its role is crucial in the development of new drugs and therapeutic agents .
Agrochemical Production
The compound also finds application in the production of agrochemicals. Its chemical properties make it suitable for creating compounds that protect crops from pests and diseases .
Dyestuff Manufacturing
In the dyestuff industry, Methyl 5-chloro-2-oxopentanoate is utilized as a raw material. It contributes to the synthesis of colorants used in textiles and other materials .
Environmental Impact Reduction
The use of Methyl 5-chloro-2-oxopentanoate in various applications contributes to the reduction of environmental impact. By replacing more hazardous solvents, it supports sustainability efforts in chemical manufacturing .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-chloro-2-oxopentanoate is a chemical compound with the formula C6H9ClO3 It is often used as a reagent and intermediate in organic synthesis .
Mode of Action
Compounds similar to it, such as aldehydes and ketones, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen acts as a nucleophile in these reactions .
Biochemical Pathways
It’s worth noting that the compound can be involved in base-catalysed michael additions , which are fundamental reactions in organic chemistry.
Pharmacokinetics
Its physical and chemical properties such as density (1191 g/mL at 25 °C), boiling point (110 °C/17 mmHg), and water solubility (reacts) can influence its bioavailability .
Result of Action
It is known that the compound is used as a reagent and intermediate in organic synthesis , suggesting that it plays a role in the formation of other compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-chloro-2-oxopentanoate. For instance, its reactivity with water suggests that it may behave differently in aqueous environments . Additionally, it should be stored in an inert atmosphere at 2-8°C due to its sensitivity to moisture .
properties
IUPAC Name |
methyl 5-chloro-2-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-10-6(9)5(8)3-2-4-7/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGRCTRIKUJTNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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